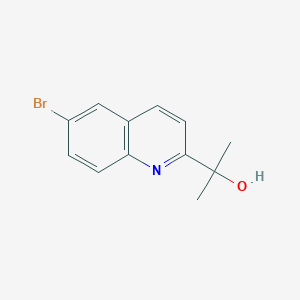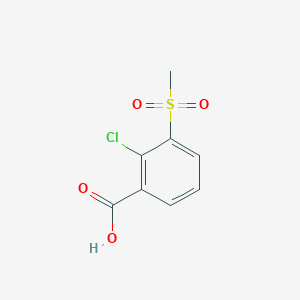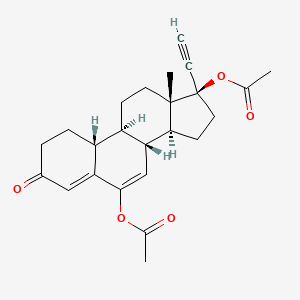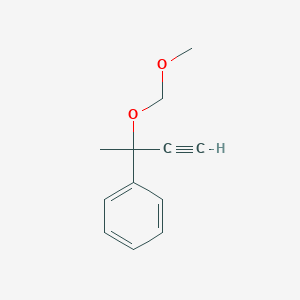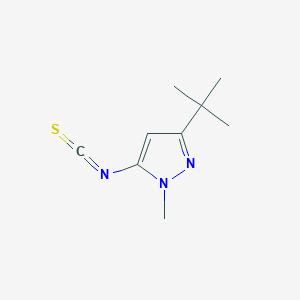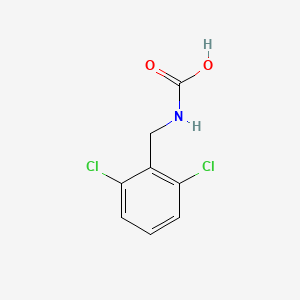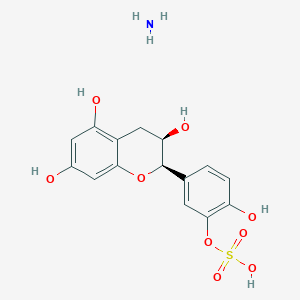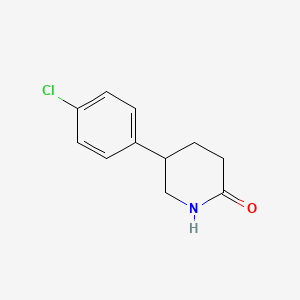![molecular formula C18H20N2O3 B13865441 tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a formylpyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the formylpyridinyl intermediate. The formylpyridinyl group can be introduced through a formylation reaction using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites in enzymes, modulating their function .
Comparación Con Compuestos Similares
- tert-Butyl N-[[3-(4-formylpyridin-2-yl)phenyl]methyl]carbamate
- tert-Butyl N-[[3-(5-bromopyridin-2-yl)phenyl]methyl]carbamate
Uniqueness:
- The presence of the formylpyridinyl group provides unique reactivity and potential for functionalization.
- The combination of the tert-butyl carbamate and formylpyridinyl groups offers a distinct set of chemical and biological properties not found in other similar compounds .
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)20-10-13-5-4-6-15(9-13)16-8-7-14(12-21)11-19-16/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Clave InChI |
OKNMTQNVSJRDPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


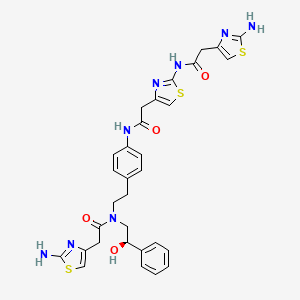


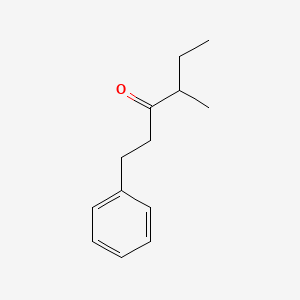
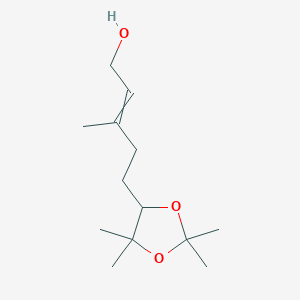
![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
